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Introduction: Oteseconazole (formerly VT-1161) is a novel, orally bioavailable tetrazole

antifungal agent developed for the treatment of fungal infections, particularly recurrent

vulvovaginal candidiasis (RVVC).[1] As a selective inhibitor of fungal cytochrome P450 enzyme

51 (CYP51), it represents a significant advancement in antifungal therapy, offering enhanced

potency and a potentially improved safety profile compared to earlier-generation azoles.[2][3]

This technical guide provides an in-depth overview of the preclinical studies that have

elucidated the mechanism of action, efficacy, pharmacokinetics, and safety of oteseconazole.

Mechanism of Action
Oteseconazole's primary mechanism of action is the inhibition of fungal CYP51, also known as

lanosterol 14α-demethylase.[4][5] This enzyme is critical for the biosynthesis of ergosterol, an

essential component of the fungal cell membrane that is analogous to cholesterol in

mammalian cells.[3][6] By binding to and inhibiting fungal CYP51, oteseconazole disrupts the

integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol

intermediates and ultimately fungal cell death.[1][6]

A key feature of oteseconazole is its high selectivity for fungal CYP51 over human CYP

enzymes.[2][7] The incorporation of a tetrazole metal-binding group enhances this selectivity,

minimizing off-target interactions and the potential for drug-drug interactions and adverse

effects commonly associated with other azole antifungals.[4][6] Preclinical studies have

demonstrated that oteseconazole binds at least 2,200-fold more tightly to fungal CYP51 than

to human CYP51.[2]
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In Vitro Studies
Antifungal Activity
Oteseconazole has demonstrated potent in vitro activity against a broad spectrum of Candida

species, including isolates with reduced susceptibility to fluconazole.[2] In comparative studies,

oteseconazole was, on average, more than 40-fold more potent than fluconazole against most

Candida species.[2][7] Notably, against fluconazole-resistant C. glabrata, the minimal inhibitory

concentration (MIC) of oteseconazole was found to be up to 64-fold lower than that of

fluconazole.[7][8] In vitro activity has also been shown against clinical isolates of Coccidioides

immitis and Coccidioides posadasii.[2]

Quantitative Data: In Vitro Susceptibility of Candida
Isolates

Fungal
Species

Otesecon
azole MIC
Range
(µg/mL)

Otesecon
azole
MIC50
(µg/mL)

Otesecon
azole
MIC90
(µg/mL)

Fluconaz
ole MIC
Range
(µg/mL)

Fluconaz
ole MIC50
(µg/mL)

Fluconaz
ole MIC90
(µg/mL)

All Isolates
≤0.0005 to

>0.25
0.002 0.06

≤0.06 to

>32
0.25 8

C. albicans N/A N/A 0.25 N/A N/A 4

C. glabrata
0.002 to

>0.25
0.03 0.125 ≤0.06 to 32 2 16

Data compiled from Phase 3 clinical studies.[7][9]

Experimental Protocol: Broth Microdilution for
Antifungal Susceptibility Testing
The in vitro antifungal susceptibility of oteseconazole is determined using the broth

microdilution method, following standardized protocols from the Clinical and Laboratory

Standards Institute (CLSI).[10]
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Preparation of Oteseconazole: A stock solution is prepared in a suitable solvent like

dimethyl sulfoxide (DMSO).[10] Serial two-fold dilutions are then made in RPMI-1640

medium to achieve the desired concentration range for testing.[10]

Fungal Inoculum Preparation:Candida isolates are subcultured on Sabouraud Dextrose Agar

and incubated at 35°C for 24-48 hours.[11] Colonies are suspended in sterile saline, and the

turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640

medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³

cells/mL.[10][11]

Assay Procedure: 100 µL of each oteseconazole dilution is dispensed into the wells of a 96-

well microtiter plate. Each well is then inoculated with 100 µL of the standardized fungal

suspension.[10][12] Growth and sterility control wells are included on each plate.[10]

Incubation and Endpoint Determination: The microtiter plates are incubated at 35°C for 24-

48 hours.[10] The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of oteseconazole that causes a significant inhibition of fungal growth

compared to the growth control.[10]
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Broth microdilution experimental workflow.

In Vivo Studies
Efficacy in Animal Models
In vivo studies using a murine model of experimental acute vaginitis have demonstrated the

efficacy of orally administered oteseconazole.[2] Treatment with oteseconazole resulted in a

statistically significant suppression of Candida burden compared to placebo at 1 and 4 days

post-treatment.[2] This efficacy was also observed against fluconazole-resistant yeast strains.

[2]

Preclinical Pharmacokinetics
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Pharmacokinetic studies in murine models revealed high oral bioavailability (73%) of

oteseconazole, with vaginal tissue concentrations consistent with plasma levels.[2] The drug

exhibits a long half-life of over 48 hours in this model.[2] In vitro plasma protein binding of

oteseconazole is high across multiple species: 97.6% in murine, 99.5% in rat, 99.4% in dog,

and 99.5% in human plasma.[2]

Quantitative Data: Preclinical Pharmacokinetic
Parameters

Parameter Murine Model Rat Dog
Human (In
Vitro)

Oral

Bioavailability
73% N/A N/A N/A

Half-life >48 hours N/A N/A ~138 days[13]

Plasma Protein

Binding
97.6% 99.5% 99.4% 99.5-99.7%[13]

Data from murine models and in vitro plasma protein binding studies.[2][13]

Experimental Protocol: Murine Model of Vulvovaginal
Candidiasis

Induction of Susceptibility: To mimic the human condition, female mice are typically rendered

susceptible to vaginal infection by inducing a state of pseudoestrus. This is often achieved

through the subcutaneous administration of estrogen.[14][15]

Fungal Inoculation: A suspension of Candida albicans is prepared, and a defined inoculum is

introduced intravaginally.

Treatment Administration: Oteseconazole is administered orally at various doses and

schedules. A control group receives a placebo.[2]

Assessment of Fungal Burden: At specified time points post-infection and treatment, vaginal

lavage is performed. The collected samples are then cultured on appropriate agar plates to
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quantify the number of colony-forming units (CFUs), providing a measure of the fungal

burden.[2][16]

Data Analysis: The fungal burden in the oteseconazole-treated groups is compared to the

placebo group to determine the efficacy of the drug in reducing the infection.[2]
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Workflow for the in vivo murine model of VVC.
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Toxicology
Preclinical toxicology studies are essential to establish the safety profile of a new drug

candidate. Based on animal studies, oteseconazole has been associated with a risk of

embryo-fetal toxicity.[17] In pre- and postnatal development studies in rats, ocular abnormalities

were observed in the offspring of pregnant rats administered the drug.[17] Due to these

findings and the long half-life of the drug (approximately 138 days in humans), which results in

a drug exposure window of about 690 days, oteseconazole is contraindicated in females of

reproductive potential, as well as in pregnant and lactating women.[13][17]

Resistance Profile
The potential for resistance to oteseconazole has been investigated. In vitro studies have

shown that increases in oteseconazole MICs can be associated with the upregulation of efflux

pumps (such as CDR1 and MDR1) and the azole target enzyme, CYP51.[5][13] However,

oteseconazole has demonstrated that it can maintain meaningful clinical activity against some

Candida species that are resistant to fluconazole.[5][18]

Conclusion
The preclinical data for oteseconazole demonstrate its potent and selective antifungal activity,

particularly against a broad range of Candida species, including fluconazole-resistant isolates.

[2][7] Its mechanism of action, centered on the highly selective inhibition of fungal CYP51,

underpins its efficacy and favorable safety profile concerning off-target effects.[2][4] In vivo

studies have confirmed its efficacy in relevant animal models of fungal infection.[2] While

preclinical toxicology studies have identified a risk of embryo-fetal toxicity, leading to

contraindications in women of reproductive potential, the overall preclinical profile of

oteseconazole has established it as a promising therapeutic agent for the management of

recurrent vulvovaginal candidiasis.[17][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b609789?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/215888Orig1s000lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/215888Orig1s000lbl.pdf
https://www.benchchem.com/product/b609789?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/label/2022/215888s000lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/215888Orig1s000lbl.pdf
https://www.benchchem.com/product/b609789?utm_src=pdf-body
https://www.benchchem.com/product/b609789?utm_src=pdf-body
https://www.hopkinsguides.com/hopkins/view/Johns_Hopkins_ABX_Guide/540783/all/Oteseconazole
https://www.accessdata.fda.gov/drugsatfda_docs/label/2022/215888s000lbl.pdf
https://www.benchchem.com/product/b609789?utm_src=pdf-body
https://www.hopkinsguides.com/hopkins/view/Johns_Hopkins_ABX_Guide/540783/all/Oteseconazole
https://www.va.gov/formularyadvisor/DOC_PDF/MON_Oteseconazole_VIVJOA_Monograph_Aug_2023.pdf
https://www.benchchem.com/product/b609789?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.2217/fmb-2021-0173
https://pmc.ncbi.nlm.nih.gov/articles/PMC10869335/
https://www.tandfonline.com/doi/full/10.2217/fmb-2021-0173
https://pubchem.ncbi.nlm.nih.gov/compound/Oteseconazole
https://www.tandfonline.com/doi/full/10.2217/fmb-2021-0173
https://www.benchchem.com/product/b609789?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/215888Orig1s000lbl.pdf
https://mycovia.com/wp-content/uploads/2022/04/FINAL-Press-Release_04.28.22.pdf
https://www.benchchem.com/product/b609789?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Oteseconazole - Wikipedia [en.wikipedia.org]

2. tandfonline.com [tandfonline.com]

3. What is the mechanism of Oteseconazole? [synapse.patsnap.com]

4. Oteseconazole | C23H16F7N5O2 | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Oteseconazole | Johns Hopkins ABX Guide [hopkinsguides.com]

6. What is Oteseconazole used for? [synapse.patsnap.com]

7. Oteseconazole versus fluconazole for the treatment of severe vulvovaginal candidiasis: a
multicenter, randomized, double-blinded, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. academic.oup.com [academic.oup.com]

10. benchchem.com [benchchem.com]

11. benchchem.com [benchchem.com]

12. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans
Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

13. accessdata.fda.gov [accessdata.fda.gov]

14. Experimental In Vivo Models of Candidiasis [ouci.dntb.gov.ua]

15. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

16. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm
agents and surface coatings against fungal biofilms [microbialcell.com]

17. accessdata.fda.gov [accessdata.fda.gov]

18. va.gov [va.gov]

19. mycovia.com [mycovia.com]

To cite this document: BenchChem. [Preclinical Profile of Oteseconazole: A Novel Selective
Fungal CYP51 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609789#preclinical-studies-of-oteseconazole-for-
fungal-infections]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://en.wikipedia.org/wiki/Oteseconazole
https://www.tandfonline.com/doi/full/10.2217/fmb-2021-0173
https://synapse.patsnap.com/article/what-is-the-mechanism-of-oteseconazole
https://pubchem.ncbi.nlm.nih.gov/compound/Oteseconazole
https://www.hopkinsguides.com/hopkins/view/Johns_Hopkins_ABX_Guide/540783/all/Oteseconazole
https://synapse.patsnap.com/article/what-is-oteseconazole-used-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC10869335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10869335/
https://www.researchgate.net/publication/362106577_Phase_3_Study_of_the_Safety_and_Efficacy_of_Oteseconazole_in_Treatment_of_Recurrent_Vulvovaginal_Candidiasis_and_Efficacy_vs_Fluconazole_in_Treatment_of_Acute_Vulvovaginal_Candidiasis_Infections
https://academic.oup.com/ofid/article/8/Supplement_1/S459/6450506
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Susceptibility_Testing_of_Antifungal_Agent_94.pdf
https://www.benchchem.com/pdf/In_Vitro_Antifungal_Susceptibility_Testing_Protocols_for_Cispentacin_Application_Notes.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC90680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90680/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2022/215888s000lbl.pdf
https://ouci.dntb.gov.ua/en/works/4yBDXWpl/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5872324/
https://microbialcell.com/researcharticles/methodologies-for-in-vitro-and-in-vivo-evaluation-of-efficacy-of-antifungal-and-antibiofilm-agents-and-surface-coatings-against-fungal-biofilms/
https://microbialcell.com/researcharticles/methodologies-for-in-vitro-and-in-vivo-evaluation-of-efficacy-of-antifungal-and-antibiofilm-agents-and-surface-coatings-against-fungal-biofilms/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2022/215888Orig1s000lbl.pdf
https://www.va.gov/formularyadvisor/DOC_PDF/MON_Oteseconazole_VIVJOA_Monograph_Aug_2023.pdf
https://mycovia.com/wp-content/uploads/2022/04/FINAL-Press-Release_04.28.22.pdf
https://www.benchchem.com/product/b609789#preclinical-studies-of-oteseconazole-for-fungal-infections
https://www.benchchem.com/product/b609789#preclinical-studies-of-oteseconazole-for-fungal-infections
https://www.benchchem.com/product/b609789#preclinical-studies-of-oteseconazole-for-fungal-infections
https://www.benchchem.com/product/b609789#preclinical-studies-of-oteseconazole-for-fungal-infections
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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